molecular formula C9H6N2 B1215734 3-Cyanoindole CAS No. 5457-28-3

3-Cyanoindole

Cat. No. B1215734
CAS RN: 5457-28-3
M. Wt: 142.16 g/mol
InChI Key: CHIFTAQVXHNVRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-cyanoindole and its derivatives involves several innovative approaches. One efficient method describes the synthesis of 2,5-disubstituted-3-cyanoindoles through a highly selective iodination combined with the modified Madelung reaction, offering access to previously challenging 2,5-disubstituted-3-cyanoindole templates (Bobko et al., 2012). Another approach for generating 3-cyano-3-peroxy-disubstituted oxindoles from 2-cyano-2-diazo-acetamides via a thermal intramolecular C-H-carbene insertion followed by radical C3-peroxy-functionalization showcases the versatility in modifying the 3-cyanoindole structure (Kischkewitz et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-cyanoindole has been elucidated through rotationally resolved electronic spectroscopy, revealing detailed information about its electronic and geometrical configuration. Studies have shown that 3-cyanoindole possesses permanent dipole moments in both the ground and excited states, indicating its polar nature and potential reactivity (Schneider et al., 2018).

Chemical Reactions and Properties

3-Cyanoindole participates in various chemical reactions, demonstrating its chemical versatility. For instance, it undergoes Cu-catalyzed cyanation with acetonitrile, showcasing its reactivity towards C-H activation and functionalization (Zhao et al., 2015). Additionally, its involvement in Pd-catalyzed cyclization and carbene migratory insertion reactions highlights its utility in constructing complex molecular architectures (Liu et al., 2013).

Scientific Research Applications

Neuropharmacology and Dopamine Receptor Interaction

3-Cyanoindole derivatives exhibit significant potential in neuropharmacology. Specifically, they have been identified as highly selective dopamine D(4) receptor partial agonists. This is crucial because the D(4) receptor subtype is a promising target for treating neuropsychiatric disorders. The binding studies of these derivatives, including 2-aminomethyl-5-cyanoindoles, show strong and selective recognition of this receptor subtype, indicating their relevance in developing treatments for mental health conditions (Hübner, Kraxner, & Gmeiner, 2000).

Molecular Spectroscopy and Structure Analysis

3-Cyanoindole plays a significant role in molecular spectroscopy. Its conformational structures have been explored through UV-UV hole-burning and IR-dip spectroscopy. These studies help understand the molecular configurations and interactions of 3-cyanoindole, especially when combined with water molecules. This research aids in elucidating the physical and chemical properties of cyanoindoles and their interactions with other molecules (Min, Ahn, Moon, Lee, Choi, & Kim, 2014).

Organic Chemistry and Synthesis

In the realm of organic chemistry, 3-cyanoindole is integral to various synthetic processes. Its applications include the efficient construction of diverse 3-cyanoindoles through novel tandem catalysis, which has practical implications in synthesizing therapeutic compounds, such as estrogen receptor ligands. This synthesis demonstrates the versatility and utility of 3-cyanoindole in modern organic synthesis (Wu, Liu, Zhou, He, Wang, Wu, Miao, Qian, & Shi, 2020).

Electrochemical and Polymer Research

3-Cyanoindole has found applications in electrochemical research, particularly in developing new conducting polymers. Electrosyntheses of polymers involving 5-cyanoindole have shown promising results in terms of conductivity, thermal stability, and redox activity. These polymers have potential applications in electronic devices and batteries, demonstrating the broad scope of 3-cyanoindole's applicability in material science (Nie, Qu, Xu, & Zhang, 2008).

Novel Synthetic Approaches in Drug Development

A significant application of 3-cyanoindole is in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in synthesizing the antidepressant vilazodone hydrochloride. This synthesis is noted for its commercial viability and environmental friendliness, avoiding the use of cyanide reagents and heavy metals, which marks a substantial advancement in green chemistry and drug development (Venkatanarayana, Nuchu, Babu, Garrepalli, & Tangallapall, 2020).

Safety And Hazards

3-Cyanoindole is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFTAQVXHNVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282208
Record name 3-Cyanoindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanoindole

CAS RN

5457-28-3
Record name Indole-3-carbonitrile
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Record name 3-Cyanoindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-3-carbonitrile
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Synthesis routes and methods

Procedure details

3-Cyano analogues are synthesized from the precursor indole No. 141 as shown in Scheme 7. Reaction of the precursor indole No. 141 with chlorosulfonyl isocyanate followed by addition of triethylamine yields the 3-Cyanoindole No. 155. The side chain is made by conversion of the benzylic alcohol of CAS No. [111728-87-1] to the benzylic bromide No. 156 using thionyl bromide in THF. The indole is alkylated by the side chain in DMF using sodium hydride to give the intermediate No. 157. This can then be taken to the final product No. 138 in an analogous fashion to that shown in scheme 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
M Schneider, ML Hebestreit, MM Lindic… - Physical Chemistry …, 2018 - pubs.rsc.org
… of 3-cyanoindole, 3-cyanoindole(d 1 ), and the 3-cyanoindole–(H 2 … bound to the NH group of 3-cyanoindole, with an NH⋯O … Like the 3-cyanoindole monomer, the 3-cyanoindole–water …
Number of citations: 17 pubs.rsc.org
OY Yuen, PY Choy, WK Chow, WT Wong… - The Journal of …, 2013 - ACS Publications
… (12) Yet, there has been no example reported for the conversion of 3-bromoindole to 3-cyanoindole. In fact, organic transformations from a modified Madelung reaction, (13) metal-free oxidative …
Number of citations: 68 pubs.acs.org
TGM Dhar, Z Shen, HH Gu, P Chen, D Norris… - Bioorganic & medicinal …, 2003 - Elsevier
… The synthetic pathways utilized in the preparation of 3-cyanoindole based inhibitors of … fashion by condensing 6-amino-3-cyanoindole with the corresponding isocyantes as outlined in …
Number of citations: 59 www.sciencedirect.com
J Yang, T Li, H Zhou, N Li, D Xie, Z Li - Synlett, 2017 - thieme-connect.com
… ] of 3-cyanoindole have been achieved successfully, aza-Michael reaction of 3-cyanoindole is found … aza-Michael addition of 3-cyanoindole with aromatic enones under mild conditions. …
Number of citations: 14 www.thieme-connect.com
A Min, A Ahn, CJ Moon, JH Lee, MY Choi… - Chemical Physics …, 2014 - Elsevier
The excitation spectra of 3-cyanoindole (3CI) and its water clusters, 3CI-(H 2 O) n (n = 1 and 2), have been measured by mass-selected resonant two-photon ionization and UV–UV hole-…
Number of citations: 11 www.sciencedirect.com
A Ahn, A Min, CJ Moon, JH Lee, MY Choi - Chemical Physics Letters, 2014 - Elsevier
Franck–Condon (FC) simulations were applied to 3-cyanoindole (3CI) and its water clusters, 3CI-(H 2 O) n (n = 1 and 2), for the first time to determine their molecular structures using …
Number of citations: 10 www.sciencedirect.com
M Zhao, W Zhang, Z Shen - The Journal of Organic Chemistry, 2015 - ACS Publications
… When the 2-position of indole is occupied by a phenyl group, this substrate 1k slowly undergoes cyanation within 5 days to form the corresponding 3-cyanoindole 2k in 78% yield. By …
Number of citations: 56 pubs.acs.org
SW Grant, TF Gallagher, MA Bobko, C Duquenne… - Tetrahedron letters, 2011 - Elsevier
… -7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are useful … During the course of our work, we also required access to the 3-cyanoindole scaffold (1, R 1 …
Number of citations: 13 www.sciencedirect.com
J Wu, J Liu, K Zhou, Z He, Q Wang, F Wu… - Chemical …, 2020 - pubs.rsc.org
… With 1.0 mol% PdCl 2 dppf, N-aryl 3-cyanoindole 3a and 3v were obtained with more than 85% isolated yields on the gram-scale (Scheme 4a). Further bromination of 3v provided 6v as …
Number of citations: 6 pubs.rsc.org
A Min, J Kim, CJ Moon, A Ahn, J Park… - Bulletin of the Korean …, 2022 - Wiley Online Library
The structural information of 3‐cyanoindole ammonia cluster, 3CI(NH 3 ) 1 , in molecular beams was investigated in the gas phase. We obtained UV–UV hole‐burning spectrum (UV–…
Number of citations: 2 onlinelibrary.wiley.com

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